Aziridine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-
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Overview
Description
2-Hexyl-1-tosylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their high ring strain, making them highly reactive intermediates in organic synthesis. The presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom enhances the stability of the aziridine ring and provides a handle for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexyl-1-tosylaziridine typically involves the reaction of N-tosyl imines with hexyl Grignard reagents or organolithium compounds. The reaction proceeds via nucleophilic addition to the imine, followed by cyclization to form the aziridine ring. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods: Industrial production of 2-Hexyl-1-tosylaziridine may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of catalysts, such as transition metal complexes, can also improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Hexyl-1-tosylaziridine undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-amino alcohols, β-amino thiols, and other derivatives.
Substitution Reactions: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aziridine ring can be oxidized to form azirine derivatives or reduced to form amine derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Major Products Formed:
- β-Amino alcohols
- β-Amino thiols
- Azirine derivatives
- Amine derivatives
Scientific Research Applications
2-Hexyl-1-tosylaziridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers. It is also employed in the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-Hexyl-1-tosylaziridine involves the nucleophilic attack on the aziridine ring, leading to ring-opening and the formation of reactive intermediates. These intermediates can further react with various substrates to form a wide range of products. The presence of the tosyl group enhances the reactivity of the aziridine ring by stabilizing the transition state during the ring-opening process.
Comparison with Similar Compounds
- 2-Methyl-1-tosylaziridine
- 2-Phenyl-1-tosylaziridine
- 2-Ethyl-1-tosylaziridine
Comparison: 2-Hexyl-1-tosylaziridine is unique due to the presence of a hexyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of products formed during chemical reactions. For example, the hexyl group can provide hydrophobic interactions in biological systems, potentially enhancing its bioactivity.
Properties
CAS No. |
148961-16-4 |
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Molecular Formula |
C15H23NO2S |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
2-hexyl-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C15H23NO2S/c1-3-4-5-6-7-14-12-16(14)19(17,18)15-10-8-13(2)9-11-15/h8-11,14H,3-7,12H2,1-2H3 |
InChI Key |
CZLBWUFZIDRPQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CN1S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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